

Technical Guide: 3-sec-Butyl-1H-pyrazol-5-amine (CAS 56367-25-0)

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Compound of Interest

Compound Name: 3-sec-Butyl-1H-pyrazol-5-amine

CAS No.: 56367-25-0

Cat. No.: B1280936

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Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

3-sec-Butyl-1H-pyrazol-5-amine (CAS 56367-25-0) is a substituted aminopyrazole scaffold widely utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals.[1] Distinguished by the steric bulk and lipophilicity of the sec-butyl group at the C3 position, this compound serves as a "privileged structure" for occupying hydrophobic pockets within enzyme active sites (e.g., ATP-binding pockets of protein kinases).

This guide details the physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards required for the rigorous application of this compound in pharmaceutical research.

Chemical Identity & Properties

Property	Specification
CAS Number	56367-25-0
IUPAC Name	3-(butan-2-yl)-1H-pyrazol-5-amine
Synonyms	5-Amino-3-sec-butylpyrazole; 3-sec-Butyl-5-aminopyrazole
Molecular Formula	C ₇ H ₁₃ N ₃
Molecular Weight	139.20 g/mol
Physical State	Solid (typically off-white to pale yellow powder)
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Calc)	~3.5 (pyrazole N), ~16 (amine -NH ₂)
Lipophilicity (cLogP)	~1.2 (Estimated)

Structural Significance

The molecule features three distinct vectors for chemical modification, making it a versatile template for Fragment-Based Drug Design (FBDD):

- **Exocyclic Primary Amine (C5-NH₂):** A nucleophilic handle for amide, urea, or sulfonamide formation.
- **Pyrazole Nitrogen (N1-H):** An acidic site capable of alkylation or arylation to tune solubility and binding orientation.
- **sec-Butyl Group (C3):** A hydrophobic moiety that provides van der Waals interactions, often critical for selectivity in hydrophobic protein sub-pockets.

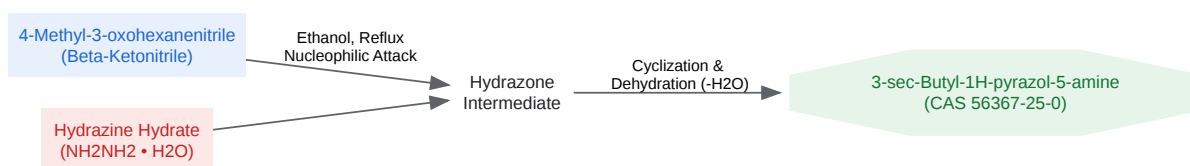
Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis of **3-sec-Butyl-1H-pyrazol-5-amine** follows the classic Knorr Pyrazole Synthesis logic, involving the condensation of a

-ketonitrile with hydrazine.

Validated Synthetic Route

Reaction: Cyclocondensation of 4-methyl-3-oxohexanenitrile with Hydrazine Hydrate.



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Figure 1: Synthetic pathway for CAS 56367-25-0 via condensation of beta-ketonitrile and hydrazine.[2]

Step-by-Step Protocol

Objective: Synthesis of 10g of **3-sec-Butyl-1H-pyrazol-5-amine**.

- Reagent Preparation:
 - Charge a 250 mL round-bottom flask with 4-methyl-3-oxohexanenitrile (10.0 g, 71.8 mmol) dissolved in Ethanol (absolute, 100 mL).
 - Note: The precursor 4-methyl-3-oxohexanenitrile is derived from the Claisen condensation of acetonitrile with methyl 2-methylbutanoate.
- Cyclization:
 - Cool the solution to 0°C in an ice bath.
 - Dropwise add Hydrazine Hydrate (80% solution, 4.5 g, ~72 mmol) over 15 minutes. Caution: Exothermic reaction.
 - Remove the ice bath and heat the mixture to reflux (78°C) for 3–5 hours.

- Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS until the starting nitrile is consumed.
- Work-up & Purification:
 - Concentrate the reaction mixture under reduced pressure to remove ethanol.
 - The residue is often an oil that solidifies upon standing or trituration with cold diethyl ether/hexanes.
 - Recrystallization: If necessary, recrystallize from a mixture of Ethyl Acetate/Hexanes to yield the pure product as a crystalline solid.

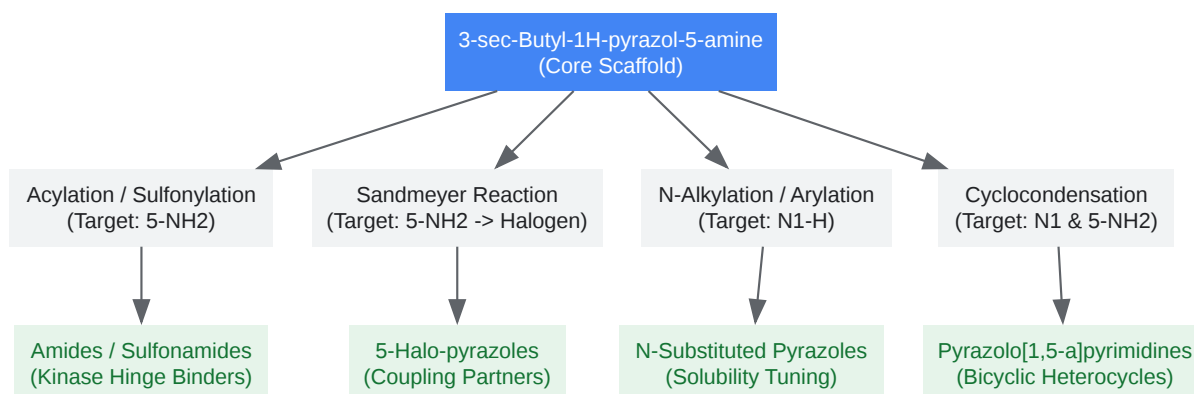
Yield Expectation: 85–95% typically.

Reactivity & Derivatization Logic

In drug development, this scaffold is rarely the final drug but rather a "warhead" carrier or a hinge-binding motif.

Functionalization Map

The reactivity is governed by the tautomeric nature of the pyrazole ring and the nucleophilicity of the exocyclic amine.



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Figure 2: Derivatization logic for medicinal chemistry campaigns.

Key Reactions in Medicinal Chemistry

- Pyrazolo[1,5-a]pyrimidine Synthesis:
 - Condensation of **3-sec-butyl-1H-pyrazol-5-amine** with 1,3-dicarbonyls (e.g., malonaldehyde derivatives) yields pyrazolo[1,5-a]pyrimidines. This bicyclic system is isosteric with purines and is a frequent scaffold in ATP-competitive inhibitors (e.g., CDK, mTOR inhibitors).
- Urea Formation:
 - Reaction with isocyanates yields pyrazolyl-ureas, a motif seen in p38 MAPK and Raf kinase inhibitors.

Safety & Handling (SDS Highlights)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Handling Protocol:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Ventilation: Handle powder in a fume hood to avoid inhalation of dust.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, although pyrazoles are generally stable.

References

- Oakwood Chemical. (n.d.). **3-sec-Butyl-1H-pyrazol-5-amine** Safety Data Sheet & Product Specifications. Retrieved from [\[Link\]](#)
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- Fichez, J., et al. (2015). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Retrieved from [\[Link\]](#)

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